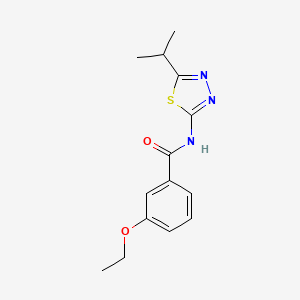![molecular formula C12H12N2O3S B5738026 (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as MNTX, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNTX is a member of the phenethylamine class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. By binding to the mu-opioid receptor, this compound blocks the binding of these endogenous opioids, which results in a decrease in the activation of the receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of opioids and to block the development of tolerance and dependence. This compound has also been found to decrease the severity of withdrawal symptoms in animals that have been chronically exposed to opioids. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its selectivity and potency as a mu-opioid receptor antagonist. This makes it a useful tool for studying the role of the mu-opioid receptor in various physiological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor but do not produce the side effects associated with traditional opioid drugs. Another area of interest is the use of this compound as a tool for studying the role of the mu-opioid receptor in addiction and other physiological processes. Additionally, there is potential for the development of new formulations of this compound that are more soluble and easier to administer in lab experiments.
Méthodes De Synthèse
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 5-nitro-2-thiophenemethanol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. The yield of this compound from this synthesis method is typically around 50%.
Applications De Recherche Scientifique
(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a selective and potent antagonist of the mu-opioid receptor, which is involved in the regulation of pain and reward. This makes this compound a promising candidate for the development of new analgesic and addiction treatment drugs.
Propriétés
IUPAC Name |
3-methoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)13-8-11-5-6-12(18-11)14(15)16/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHNVWUVIMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
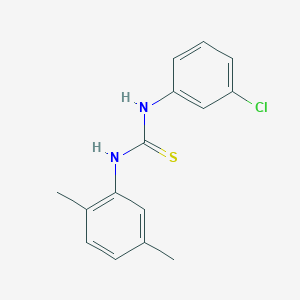

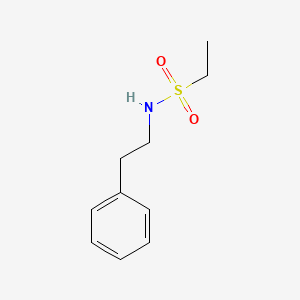

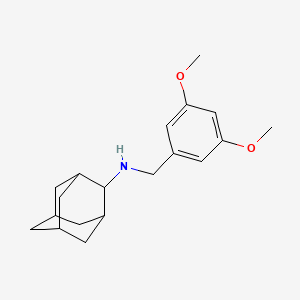
![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)


![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
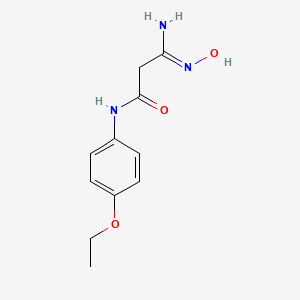
![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

